

# BAY 38-7271: Application Notes and Protocols for Neuroinflammation Research

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## Compound of Interest

Compound Name: BAY 38-7271

Cat. No.: B14116721

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## Introduction

**BAY 38-7271** is a potent and selective full agonist for the cannabinoid receptors CB1 and CB2, demonstrating significant neuroprotective properties.<sup>[1][2][3]</sup> Its efficacy in preclinical models of traumatic brain injury and cerebral ischemia makes it a valuable research tool for investigating the role of the endocannabinoid system in neuroinflammation and neuronal injury.<sup>[3][4]</sup> These application notes provide an overview of **BAY 38-7271**'s pharmacological data and detailed protocols for its use in both in vitro and in vivo neuroinflammation studies.

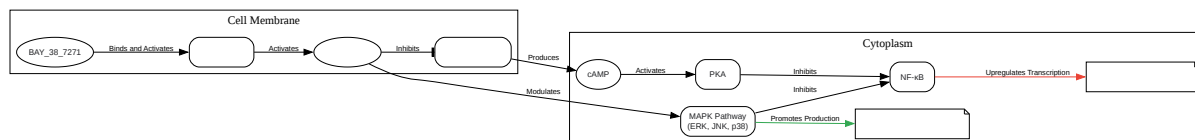
## Pharmacological Data

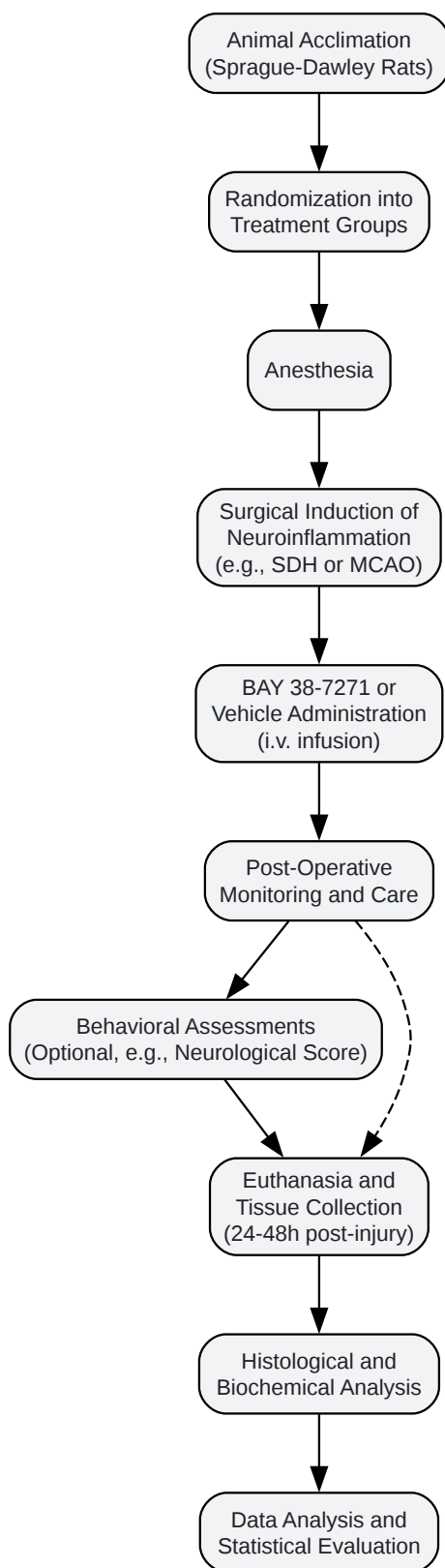
**BAY 38-7271** exhibits high affinity for both human and rat cannabinoid receptors. The following table summarizes its binding affinities and in vivo efficacy in established models of neuroinflammation.

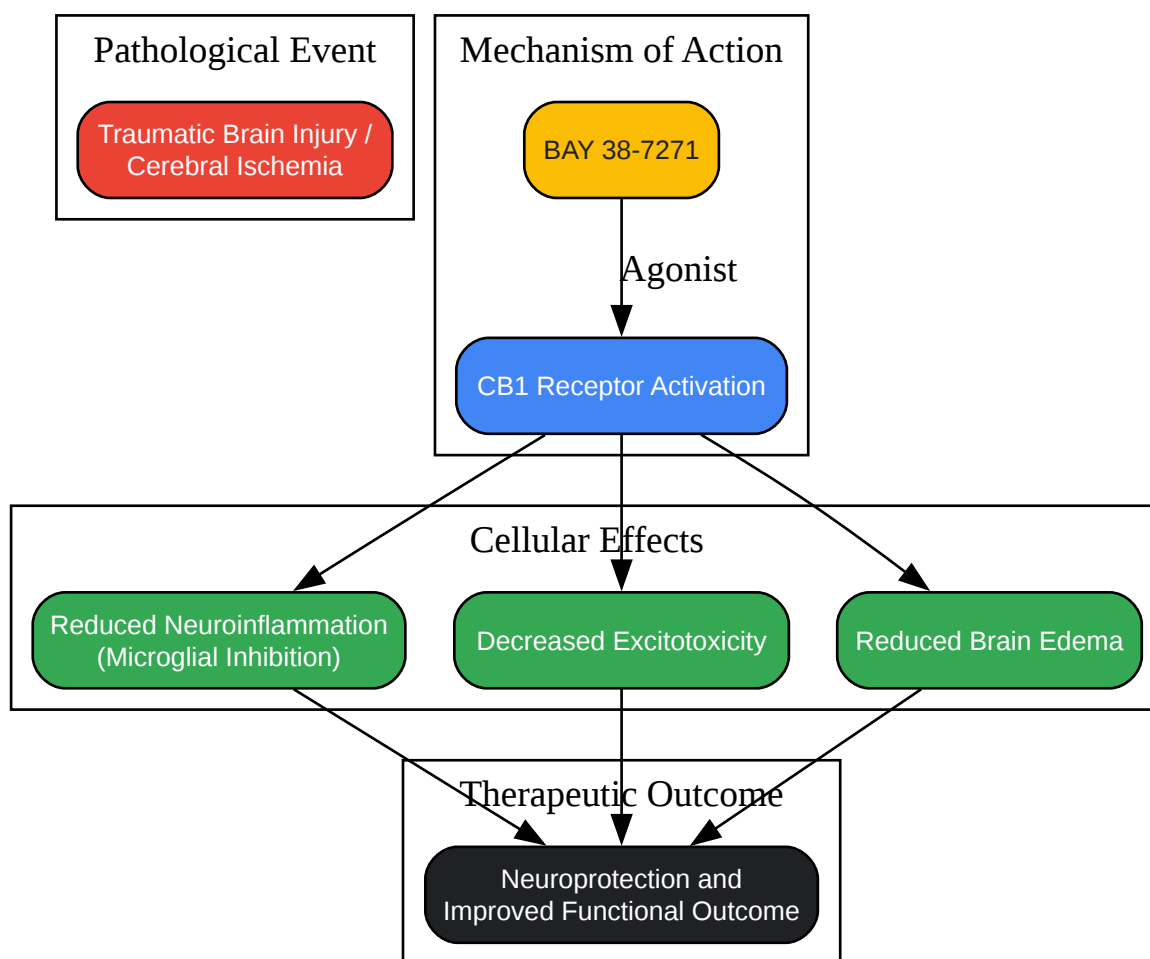
Parameter	Value	Species/Model	Reference
Ki (hCB1)	1.85 nM	Human (recombinant)	[1]
Ki (hCB2)	5.96 nM	Human (recombinant)	[1]
Ki (rCB1)	2.91 nM	Rat	[2]
Ki (rCB2)	4.24 nM	Rat	[2]
In Vivo Efficacy	70% infarct volume reduction	Rat Subdural Hematoma (SDH)	[4]
(100 ng/kg/h, 4h infusion)			
In Vivo Efficacy	59% infarct volume reduction	Rat SDH (3h delayed infusion)	[4]
(300 ng/kg/h)			
In Vivo Efficacy	ED50 = 0.02 mg/kg (i.v.)	Rat Hypothermia Assay	[1]
In Vivo Efficacy	ED50 = 0.5 mg/kg (i.p.)	Rat Hypothermia Assay	[1]

## Signaling Pathway of BAY 38-7271 in Neuroinflammation

**BAY 38-7271** exerts its anti-inflammatory and neuroprotective effects primarily through the activation of the CB1 receptor, which is expressed on neurons and to a lesser extent on microglia. The activation of the Gi/o-protein coupled CB1 receptor initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory mediators and a shift towards a more anti-inflammatory microglial phenotype.







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## References

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- 4. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (BAY 38-7271) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAY 38-7271: Application Notes and Protocols for Neuroinflammation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14116721#bay-38-7271-for-studying-neuroinflammation]

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